molecular formula C23H16N2O3 B14598730 2-(3-Oxo-3,4-dihydroquinoxalin-2-yl)-1,3-diphenylpropane-1,3-dione CAS No. 61290-01-5

2-(3-Oxo-3,4-dihydroquinoxalin-2-yl)-1,3-diphenylpropane-1,3-dione

Cat. No.: B14598730
CAS No.: 61290-01-5
M. Wt: 368.4 g/mol
InChI Key: QBRVEXPUBIJEAC-UHFFFAOYSA-N
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Description

2-(3-Oxo-3,4-dihydroquinoxalin-2-yl)-1,3-diphenylpropane-1,3-dione is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various fields, including medicinal chemistry, agriculture, and materials science .

Preparation Methods

The synthesis of 2-(3-Oxo-3,4-dihydroquinoxalin-2-yl)-1,3-diphenylpropane-1,3-dione involves multiple steps and specific reaction conditions. One common method involves the reaction of benzene-1,2-diamines with dialkyl acetylenedicarboxylates and ninhydrin in the presence of a solvent like acetonitrile. This one-pot three-component reaction yields the desired compound in high efficiency and purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and scalability.

Chemical Reactions Analysis

2-(3-Oxo-3,4-dihydroquinoxalin-2-yl)-1,3-diphenylpropane-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional functional groups, while reduction may lead to the formation of dihydroquinoxaline derivatives .

Mechanism of Action

The mechanism of action of 2-(3-Oxo-3,4-dihydroquinoxalin-2-yl)-1,3-diphenylpropane-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it can inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication in bacteria, making it a potential antibacterial agent . The compound’s structure allows it to bind to the active site of the enzyme, preventing its normal function and leading to bacterial cell death.

Properties

CAS No.

61290-01-5

Molecular Formula

C23H16N2O3

Molecular Weight

368.4 g/mol

IUPAC Name

2-(3-oxo-4H-quinoxalin-2-yl)-1,3-diphenylpropane-1,3-dione

InChI

InChI=1S/C23H16N2O3/c26-21(15-9-3-1-4-10-15)19(22(27)16-11-5-2-6-12-16)20-23(28)25-18-14-8-7-13-17(18)24-20/h1-14,19H,(H,25,28)

InChI Key

QBRVEXPUBIJEAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(C2=NC3=CC=CC=C3NC2=O)C(=O)C4=CC=CC=C4

Origin of Product

United States

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